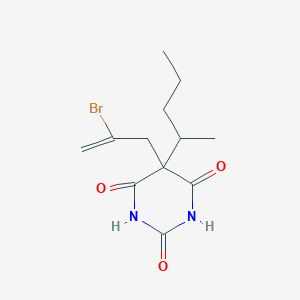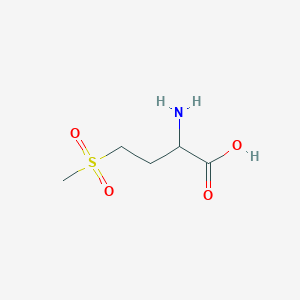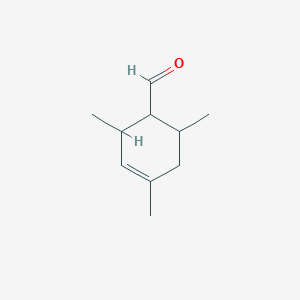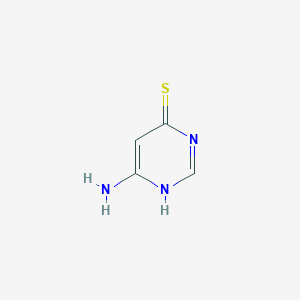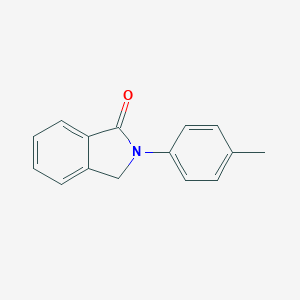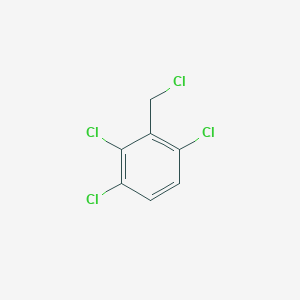
1,2,4-Trichloro-3-(chloromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-3-(chloromethyl)benzene, also known as TCMB, is an organic compound that belongs to the family of chlorinated benzenes. It is a colorless to yellowish liquid with a strong odor and is mainly used as an intermediate in the synthesis of other chemicals. TCMB is a highly reactive compound and has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-3-(chloromethyl)benzene involves its ability to react with various functional groups present in organic compounds. The chloromethyl group in 1,2,4-Trichloro-3-(chloromethyl)benzene is highly reactive and can undergo various reactions such as nucleophilic substitution, addition, and elimination reactions. These reactions can lead to the formation of new compounds with different properties and applications.
Biochemische Und Physiologische Effekte
1,2,4-Trichloro-3-(chloromethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to have toxic effects on the liver, kidney, and lungs in animal studies. 1,2,4-Trichloro-3-(chloromethyl)benzene exposure has also been linked to the development of cancer in some animal models. However, the exact mechanism of 1,2,4-Trichloro-3-(chloromethyl)benzene toxicity and carcinogenicity is still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,4-Trichloro-3-(chloromethyl)benzene has several advantages as a reagent in lab experiments. It is readily available, relatively inexpensive, and highly reactive. However, it has some limitations as well. 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly toxic and hazardous compound, and its use requires proper safety precautions and equipment. Its reactivity can also make it difficult to handle in some experiments.
Zukünftige Richtungen
1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research. One area of interest is the development of new synthetic routes for 1,2,4-Trichloro-3-(chloromethyl)benzene and its derivatives. Another area of interest is the investigation of the toxicological and carcinogenic effects of 1,2,4-Trichloro-3-(chloromethyl)benzene in humans. Additionally, 1,2,4-Trichloro-3-(chloromethyl)benzene could be used as a starting material for the synthesis of new drugs and materials with unique properties.
Conclusion:
In conclusion, 1,2,4-Trichloro-3-(chloromethyl)benzene is a highly reactive and versatile compound with various applications in scientific research. Its synthesis, mechanism of action, and biochemical effects have been extensively studied, and it has several advantages and limitations in lab experiments. 1,2,4-Trichloro-3-(chloromethyl)benzene has several potential future directions for research, and its unique properties make it a valuable reagent for various applications.
Synthesemethoden
The synthesis of 1,2,4-Trichloro-3-(chloromethyl)benzene involves the chlorination of 1,2,4-trichlorobenzene with formaldehyde in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure, and the product is obtained after several purification steps.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-3-(chloromethyl)benzene has been widely used in scientific research due to its unique properties and reactivity. It has been used as a starting material for the synthesis of various organic compounds such as pesticides, pharmaceuticals, and dyes. 1,2,4-Trichloro-3-(chloromethyl)benzene has also been used in the synthesis of polymers and resins.
Eigenschaften
CAS-Nummer |
1424-79-9 |
|---|---|
Produktname |
1,2,4-Trichloro-3-(chloromethyl)benzene |
Molekularformel |
C7H4Cl4 |
Molekulargewicht |
229.9 g/mol |
IUPAC-Name |
1,2,4-trichloro-3-(chloromethyl)benzene |
InChI |
InChI=1S/C7H4Cl4/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 |
InChI-Schlüssel |
HOLOJLLLDKVVJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Kanonische SMILES |
C1=CC(=C(C(=C1Cl)CCl)Cl)Cl |
Andere CAS-Nummern |
1424-79-9 |
Synonyme |
1,2,4-trichloro-3-(chloromethyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



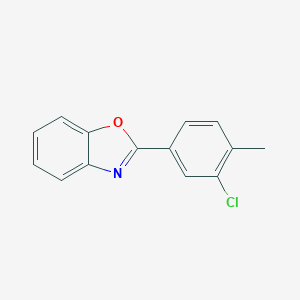
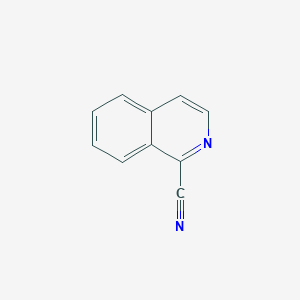
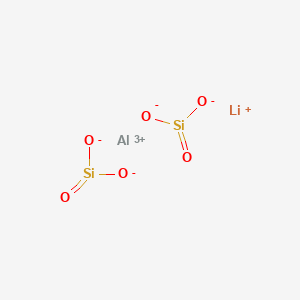
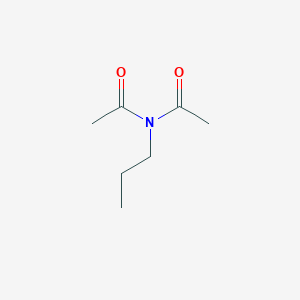
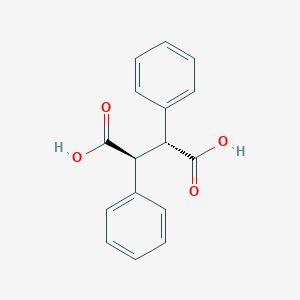
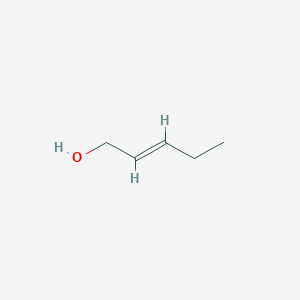
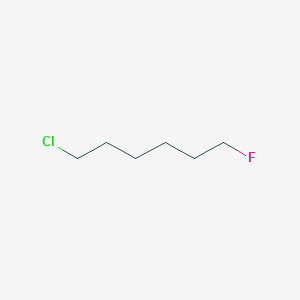
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
